molecular formula C21H24O7 B15100419 ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B15100419
M. Wt: 388.4 g/mol
InChI Key: HYBLSHRBPJLRMD-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C20H24O7. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives with different substituents, such as:

Uniqueness

Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a coumarin derivative with significant potential in medicinal chemistry. This compound features a complex structure that includes a chromen-3-yl core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C25H26O7, with a molecular weight of approximately 438.5 g/mol. The presence of various functional groups enhances its reactivity and potential biological activities.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Coumarin derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, which could make it useful in treating inflammatory diseases.
  • Anticancer Potential : Initial research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from studies on related coumarin derivatives:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : The compound may modulate various signaling pathways that regulate cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that structural variations among similar compounds can significantly influence their biological activities. Below is a table summarizing key characteristics of related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Ethyl 4-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methylcoumarin}C25H26O7Benzyloxy group instead of allyloxyAntitumor activity
Ethyl 3-{7-[2-(methoxy)-2-oxtheoxy]-4-methylcoumarin}C25H26O7Methoxy group substitutionAntimicrobial effects
Ethyl 3-{6-[2-(allyloxy)-2-oxoethoxy]-4-methylcoumarin}C25H26O7Variation in functional group positionPotential anti-inflammatory activity

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that this compound inhibited the growth of specific cancer cell lines, showing promise as an anticancer agent.
  • Animal Models : Preliminary animal studies indicated that treatment with this compound reduced inflammation markers in models of induced arthritis.

Properties

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxo-2-prop-2-enoxyethoxy)chromen-3-yl]propanoate

InChI

InChI=1S/C21H24O7/c1-5-11-26-19(23)12-27-17-9-7-15-13(3)16(8-10-18(22)25-6-2)21(24)28-20(15)14(17)4/h5,7,9H,1,6,8,10-12H2,2-4H3

InChI Key

HYBLSHRBPJLRMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC=C)C)OC1=O)C

Origin of Product

United States

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